1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring fused to a piperidine ring, with a methoxyphenoxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions.
Piperidine Ring Formation: The benzoxazole derivative is then reacted with piperidine in the presence of a suitable catalyst.
Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate with 4-methoxyphenol and an ethanone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-HYDROXYPHENOXY)ETHAN-1-ONE
Reduction: 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-OL
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: Its electronic properties may be exploited in the development of new materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-BENZOXAZOL-2-YL)-2-PHENYLNAPHTHO[1,2-D][1,3]OXAZOLE: Known for its fluorescent properties and antimicrobial activity.
N-SUBSTITUTED 6-FLUORO-3-(PIPERIDIN-4-YL)-1,2-BENZOXAZOLE: Noted for its antibacterial activity and potential use in medicinal chemistry.
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C21H22N2O4/c1-25-16-6-8-17(9-7-16)26-14-20(24)23-12-10-15(11-13-23)21-22-18-4-2-3-5-19(18)27-21/h2-9,15H,10-14H2,1H3 |
InChI Key |
CJJQNHVMNYXIKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.